molecular formula C17H17FN2O2 B5837192 Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B5837192
M. Wt: 300.33 g/mol
InChI Key: CGFRACLQUODPPS-UHFFFAOYSA-N
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Description

Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes. After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with ethanol and ether to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the carboxylate group.

    1-(3-Chloro-4-fluorophenyl)piperazine: Similar structure with a chloro substituent in addition to the fluorophenyl group.

    1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of a fluorophenyl group

Uniqueness

Phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the carboxylate group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, fluorophenyl, and piperazine moieties provides a versatile scaffold for various applications in research and industry .

Properties

IUPAC Name

phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(21)22-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRACLQUODPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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